N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
CAS No.: 379253-58-4
Cat. No.: VC11653039
Molecular Formula: C15H23N3O2S2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 379253-58-4 |
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Molecular Formula | C15H23N3O2S2 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Standard InChI | InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21) |
Standard InChI Key | ISGSJAPROVVUKZ-UHFFFAOYSA-N |
SMILES | CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |
Canonical SMILES | CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
N,1-Dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide features a benzodiazole scaffold (a fused bicyclic system comprising benzene and diazole rings) substituted at positions 1, 2, and 5. The 1-position is occupied by a butyl group, while the 5-position bears a sulfonamide moiety (-SONH). A sulfanyl (-SH) group is attached at the 2-position, introducing potential thiol-mediated reactivity .
Table 1: Key Chemical Descriptors
Property | Value |
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Molecular Formula | CHNOS |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 1-butyl-2-sulfanyl-N-(butyl)-1H-1,3-benzodiazole-5-sulfonamide |
SMILES | CCCCN1C2=C(C=C(C=C2)S(=O)(=O)NCCCC)NC1=S |
Topological Polar Surface Area | 121 Ų |
The structural similarity to PubChem CID 3256966 (1-butyl-N,N-diethyl-2-sulfanyl-1H,3-benzodiazole-5-sulfonamide) suggests comparable physicochemical properties, including moderate hydrophobicity and hydrogen-bonding capacity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N,1-dibutyl-2-sulfanyl-1H,1,3-benzodiazole-5-sulfonamide likely involves sequential functionalization of a benzodiazole precursor. A plausible route, inferred from analogous procedures , proceeds as follows:
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Core Formation: Condensation of o-phenylenediamine with a sulfonic acid derivative to construct the benzodiazole ring.
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N-Alkylation: Introduction of the butyl group at the 1-position via alkylation with 1-bromobutane.
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Sulfonylation: Reaction with butanesulfonyl chloride to install the sulfonamide group at the 5-position.
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Thiolation: Oxidation or substitution to introduce the sulfanyl group at the 2-position.
Key Reaction Conditions
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Solvents: Dimethylformamide (DMF) or dioxane for polar aprotic conditions .
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Catalysts: Potassium hydroxide or sodium ethoxide to facilitate deprotonation and nucleophilic substitution .
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Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .
Spectroscopic Characterization
Data from structurally related compounds provide benchmarks for expected spectral features:
Table 2: Predicted Spectroscopic Data
Technique | Key Signals |
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1H NMR | - δ 0.8–1.6 (m, 8H, butyl CH) |
- δ 2.8–3.2 (m, 4H, NCH) | |
- δ 7.2–8.1 (m, 3H, aromatic H) | |
13C NMR | - 13–25 ppm (butyl carbons) |
- 115–140 ppm (aromatic carbons) | |
- 165 ppm (C=S) | |
IR | - 3420 cm (N-H stretch) |
- 1350, 1160 cm (S=O asymmetric/symmetric stretches) |
Elemental analysis would confirm stoichiometry with <1% deviation for C, H, N, and S .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s sulfonamide moiety positions it as a candidate for:
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Antimicrobial Agents: Targeting folate biosynthesis in pathogens .
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Anticancer Therapeutics: Carbonic anhydrase IX/XII inhibition in hypoxic tumors .
Material Science
Sulfonamide-functionalized benzodiazoles could serve as:
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